

Application of Auristatin F-d8 in Preclinical Pharmacokinetic (PK) Studies

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Compound of Interest

Compound Name: Auristatin F-d8

Cat. No.: B12388611

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Introduction

Auristatin F is a potent anti-mitotic agent utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). Understanding the pharmacokinetic (PK) profile of ADCs and the released payload is critical for predicting their efficacy and safety. Stable isotope-labeled internal standards are essential for the accurate quantification of analytes in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). **Auristatin F-d8**, a deuterated analog of Auristatin F (specifically, monomethyl auristatin F or MMAF), serves as an ideal internal standard for the bioanalysis of MMAF in preclinical PK studies. Its near-identical physicochemical properties to MMAF ensure that it mimics the analyte's behavior during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of the bioanalytical method.

Core Principles of Auristatin F-d8 Application

In preclinical PK studies of ADCs carrying an Auristatin F payload, multiple analytes are often measured to build a comprehensive pharmacokinetic profile. These include:

- **Total Antibody:** The concentration of all antibody species, conjugated and unconjugated.
- **Antibody-Drug Conjugate (ADC):** The concentration of the antibody with the payload still attached.

- **Unconjugated (Free) Payload:** The concentration of Auristatin F that has been released from the ADC into circulation.

Auristatin F-d8 is specifically used as an internal standard for the quantification of the unconjugated Auristatin F payload in biological samples such as plasma, serum, and tissue homogenates.

Preclinical Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for monomethyl auristatin F (MMAF) in various preclinical species. These values are representative and can vary depending on the specific ADC construct, dose, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Unconjugated MMAF in Rats

Parameter	Value	Species	Dosing	Reference
Clearance (CL)	77.33 mL/min/kg	Rat	5 mg/kg IV	[1]
Volume of Distribution (Vd)	High (not specified)	Rat	5 mg/kg IV	[1]
Bioavailability (F)	0%	Rat	10 mg/kg PO	[1]
Cmax	8276.76 ng/mL	Rat	5 mg/kg IV	[1]
AUClast	65661.30 min*ng/mL	Rat	5 mg/kg IV	[1]

Table 2: Pharmacokinetic Parameters of an Anti-5T4 ADC with MMAF Payload

Parameter	Value	Species	Dosing	Reference
ADC Clearance (CL)	Lower at higher doses	Mouse	1, 3, 10 mg/kg IV	[2]
ADC Elimination Half-life (t _{1/2})	Increased with dose (4.2 to 8.7 days)	Monkey	1, 3, 10 mg/kg IV	[2]
Released Payload Exposure (C _{max} , AUC)	Increased with ADC dose, formation rate-limited	Mouse, Monkey	1, 3, 10 mg/kg IV	[2]

Experimental Protocols

In Vivo Preclinical Pharmacokinetic Study in Mice

This protocol outlines a typical PK study for an ADC with an Auristatin F payload in a mouse xenograft model.

a. Animal Model:

- Species: Nude mice (nu/nu)
- Tumor Model: Subcutaneous xenograft of a relevant human cancer cell line.

b. Dosing and Sample Collection:

- Administer the ADC intravenously (IV) via the tail vein at a predetermined dose (e.g., 5 or 10 mg/kg).
- Collect blood samples (approximately 50-100 µL) at various time points post-dose (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or saphenous vein bleeding.
- Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
- Centrifuge the blood samples at 4°C to separate plasma.

- At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, kidney, spleen) for tissue distribution analysis.
- Store all plasma and tissue samples at -80°C until bioanalysis.

Bioanalytical Method for Unconjugated Auristatin F in Plasma

This protocol describes the quantification of free Auristatin F (MMAF) in plasma using LC-MS/MS with **Auristatin F-d8** as the internal standard.

a. Materials and Reagents:

- Auristatin F (MMAF) reference standard
- **Auristatin F-d8** (MMAF-d8) internal standard
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Control plasma from the same species

b. Sample Preparation (Protein Precipitation):

- Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
- In a microcentrifuge tube, add 20 µL of plasma sample.
- Add a specific volume of **Auristatin F-d8** internal standard solution in acetonitrile to each sample to achieve a final concentration within the linear range of the assay.
- Add a volume of acetonitrile (typically 3-4 times the plasma volume) to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

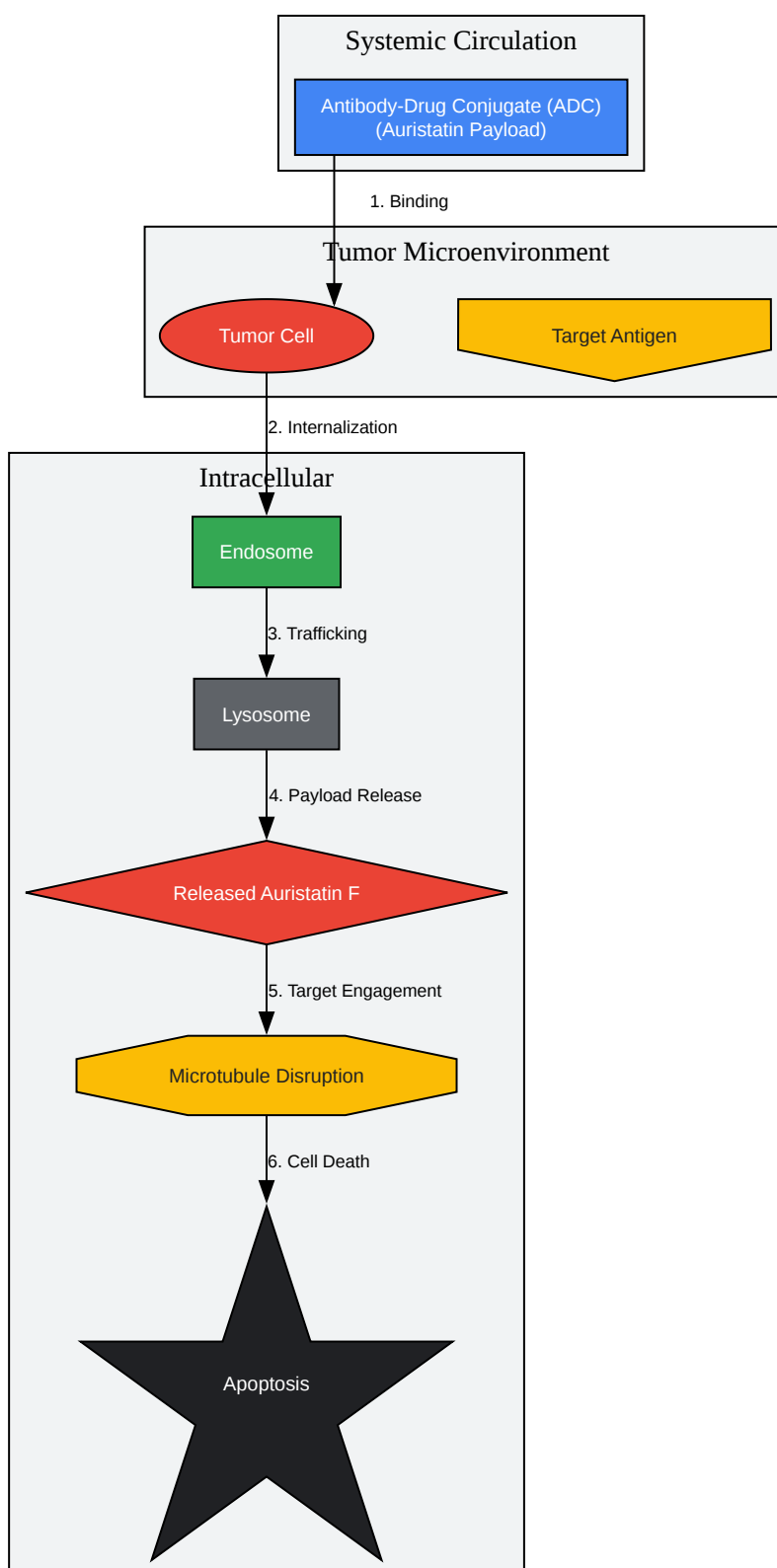
c. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to achieve separation of MMAF from matrix components.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Auristatin F (MMAF): Monitor the specific precursor to product ion transition (e.g., m/z 732.5 → 700.5).^[3]
 - **Auristatin F-d8** (MMAF-d8): Monitor the corresponding deuterated precursor to product ion transition.
- Quantification:
 - Generate a calibration curve by plotting the peak area ratio of MMAF to MMAF-d8 against the concentration of the calibration standards.

- Determine the concentration of MMAF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

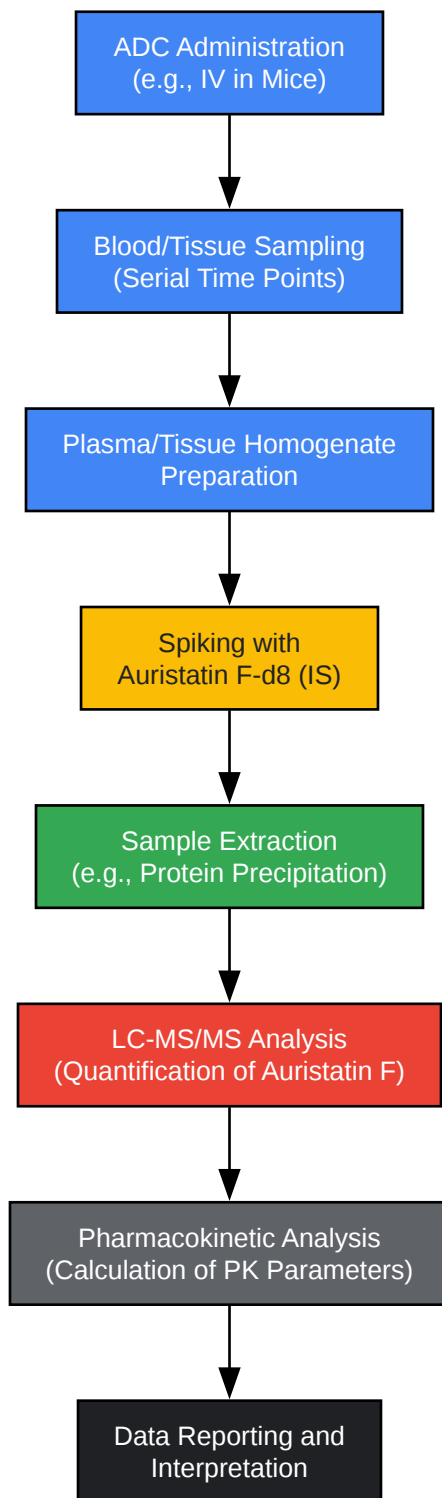
Mechanism of Action of an Auristatin-based ADC



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Caption: Mechanism of action of an Auristatin-based Antibody-Drug Conjugate.

Experimental Workflow for Preclinical PK Study



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Caption: General workflow for a preclinical pharmacokinetic study of an ADC payload.

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